molecular formula C13H10INO B3068442 2-Amino-5-iodobenzophenone CAS No. 51073-69-9

2-Amino-5-iodobenzophenone

Cat. No.: B3068442
CAS No.: 51073-69-9
M. Wt: 323.13 g/mol
InChI Key: QTHGIKVFMYLWMO-UHFFFAOYSA-N
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Description

2-Amino-5-iodobenzophenone is an organic compound with the molecular formula C13H10INO and a molecular weight of 323.13 g/mol . It is a derivative of benzophenone, where an amino group is substituted at the second position and an iodine atom at the fifth position on the benzene ring. This compound has gained significant attention in scientific research due to its diverse range of applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-5-iodobenzophenone can be synthesized through several methods. One common synthetic route involves the reaction of 2-aminobenzophenone with iodine and tert-butylhydroperoxide in diethyl ether at 80°C for 18 hours . This method yields a high purity product with a yield of approximately 98%.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-iodobenzophenone undergoes several types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The iodine atom can be reduced to form deiodinated derivatives.

    Substitution: The iodine atom can be substituted with other functional groups such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include sodium hydroxide (NaOH) and alkyl halides.

Major Products

    Oxidation: Nitro derivatives of this compound.

    Reduction: Deiodinated derivatives of this compound.

    Substitution: Hydroxyl or alkyl-substituted derivatives of this compound.

Scientific Research Applications

2-Amino-5-iodobenzophenone has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Amino-5-iodobenzophenone involves its interaction with specific molecular targets and pathways. The amino group allows it to form hydrogen bonds with various biological molecules, while the iodine atom enhances its reactivity and binding affinity. These interactions can modulate enzyme activity, protein function, and cellular signaling pathways, leading to its diverse biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-bromobenzophenone
  • 2-Amino-5-chlorobenzophenone
  • 2-Amino-5-fluorobenzophenone

Comparison

Compared to its similar compounds, 2-Amino-5-iodobenzophenone is unique due to the presence of the iodine atom, which significantly enhances its reactivity and binding affinity. This makes it more effective in certain applications, such as in medicinal chemistry and enzyme studies, where high reactivity and specificity are crucial .

Properties

IUPAC Name

(2-amino-5-iodophenyl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10INO/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h1-8H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTHGIKVFMYLWMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)I)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-Amino-5-iodo-benzophenone was prepared from p-iodonitrobenzene and phenylacetonitrile according to the literature.11 2-Amino-5-chloro-benzophenone was commercially available from Acros. The benzodiazepine 60 was reacted with diethylphosphorochloridate in the presence of sodium hydride, followed by the addition of ethyl isocyanoacetate to provide the ester 62 (Hz120), as shown in Scheme 13.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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